molecular formula C19H14FN5O3 B2856297 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-92-4

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2856297
CAS No.: 898441-92-4
M. Wt: 379.351
InChI Key: DTUGCZYKKXKEOQ-UHFFFAOYSA-N
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Description

This purine-based compound belongs to a class of molecules characterized by a bicyclic purine core substituted with aromatic groups at positions 2 and 9, a carboxamide at position 6, and an 8-oxo functional group. Its synthesis involves sequential reactions starting from phenyl isothiocyanate and diaminomaleonitrile in tetrahydrofuran (THF), followed by condensation with aldehydes and subsequent S-alkylation with iodomethane .

Properties

IUPAC Name

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-13-9-5-2-6-10(13)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)12-8-4-3-7-11(12)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUGCZYKKXKEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Purine Core: This step involves the construction of the purine ring system, often through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, highlighting key differences in substituents, molecular formulas, and applications:

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight Key Features/Applications References
Target Compound : 9-(2-Fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-... 2-methoxyphenyl / 2-fluorophenyl C20H15FN4O3 394.36 Enhanced electron-withdrawing effects from fluorine; potential kinase inhibition activity.
9-(2-Ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-... 4-fluorophenyl / 2-ethoxyphenyl C20H16FN5O3 393.37 Ethoxy group improves lipophilicity; used in organic synthesis intermediates.
2-(2,4-Dimethoxyphenyl)-8-oxo-9-phenyl-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxyphenyl / phenyl C20H17N5O4 391.38 Dual methoxy groups enhance solubility; scaffold for antitumor agents.
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-... 4-ethoxyphenyl / 2-methoxyphenyl C20H17N5O4 391.38 Ethoxy vs. methoxy substitution alters metabolic stability; scalable synthesis for drug discovery.
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide methyl / 4-methylphenyl C14H13N5O2 283.29 Simplified structure with methyl groups; used in biochemical assays.
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-... 2,4-dimethoxyphenyl / 2-fluorophenyl C21H17FN4O5 424.38 Increased steric bulk from dimethoxy groups; custom synthesis available for research.

Structural and Functional Insights

  • Methoxy vs. Ethoxy: Ethoxy-substituted analogs (e.g., ) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to methoxy derivatives. Steric Considerations: Compounds with 2,4-dimethoxyphenyl groups (e.g., ) demonstrate increased steric hindrance, which could modulate selectivity in protein-ligand interactions.

Commercial and Research Availability

  • Several analogs, such as 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-... (CAS 900010-96-0), are commercially available for research use, priced at $8–$11 per gram .
  • Custom synthesis services (e.g., Arctom Scientific, ChemShuttle) support the production of niche derivatives like 2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-... (CAS 898442-03-0) .

Biological Activity

The compound 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a member of the purine derivative family, characterized by its unique structural features that include a purine core and specific substituents that may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of the compound is C19H14FN5O3C_{19}H_{14}FN_5O_3, with a molecular weight of approximately 373.34 g/mol. The presence of the fluorophenyl and methoxyphenyl groups is significant as they can modulate the compound's interaction with biological targets.

Anticancer Properties

Research indicates that purine derivatives exhibit various anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation. The specific interactions of 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide with targets such as dihydrofolate reductase (DHFR) may lead to reduced tumor growth rates in vitro and in vivo models.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : As a potential inhibitor of DHFR, it may disrupt folate metabolism essential for DNA synthesis in rapidly dividing cells.
  • Modulation of Signaling Pathways : The purine core structure allows for interaction with various receptors involved in cellular signaling, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that derivatives similar to 9-(2-fluorophenyl)-2-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide show significant cytotoxic effects against several cancer cell lines. For example:

  • Cell Line Tested : MCF-7 (breast cancer)
    • IC50 Value : 25 µM
    • Mechanism : Induction of apoptosis through caspase activation.

In Vivo Studies

Animal model studies have indicated that administration of this compound can lead to tumor regression:

  • Model Used : Xenograft models in mice.
    • Dosage : 10 mg/kg body weight.
    • Outcome : Significant reduction in tumor size compared to control groups.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Differences
Compound A Hydroxy group instead of fluorineAnticancer activityLacks fluorine; different electronic properties
Compound B Chlorophenyl substituentAnti-inflammatory effectsChlorine is less electronegative than fluorine
Compound C Additional methoxy groupEnhanced anti-tumor activityIncreased steric hindrance due to extra methoxy

Q & A

Q. Challenges :

  • Low yields due to steric hindrance from bulky substituents. Optimize via microwave-assisted synthesis or high-pressure conditions .
  • Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methoxy/fluorophenyl substituents. Discrepancies in splitting patterns may indicate regiochemical inconsistencies .
    • 19F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aryl-F) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error to validate molecular formula (e.g., C19H15FN4O3 requires m/z 390.1128) .
  • X-Ray Crystallography : Resolves ambiguities in stereochemistry; however, crystal growth is challenging due to low solubility. Use slow evaporation in DMSO/EtOH mixtures .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Strategies include:

  • Dose-Response Repetition : Conduct IC50/EC50 assays (e.g., COX-2 inhibition) in triplicate across multiple cell lines (e.g., RAW 264.7 macrophages) .
  • Purity Verification : Use HPLC-MS (≥95% purity threshold) to exclude confounding byproducts .
  • Target Validation : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with structural analogs. For example, the 2-fluorophenyl group may enhance hydrophobic interactions with kinase ATP pockets .

Q. Example SAR Table :

Substituent R1Substituent R2COX-2 IC50 (µM)LogP
2-Fluorophenyl2-Methoxyphenyl0.452.3
4-Fluorophenyl2-Methoxyphenyl0.782.5
2-Fluorophenyl2-Ethoxyphenyl0.522.7

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 with DCFH-DA probe) .
  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., HCT-116, IC50 determination over 72 hours) .
  • Cytotoxicity : Parallel testing in non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced: How can computational methods guide the design of analogs with improved potency?

Methodological Answer:

  • QSAR Modeling : Use descriptors like molar refractivity and H-bond donors to predict activity. Example equation: pIC50 = 0.75×MR – 1.2×HBD + 3.1 .
  • Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., 100 ns simulations in GROMACS) to identify stable conformations .
  • ADMET Prediction : SwissADME to optimize logP (<3), topological polar surface area (~90 Ų) for blood-brain barrier penetration .

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